molecular formula C14H14BrN3O2S B5812379 ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B5812379
M. Wt: 368.25 g/mol
InChI Key: IOFAULJRDQMOLP-LZYBPNLTSA-N
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Description

Ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate, also known as BBTMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BBTMC is a thiazole derivative that has a wide range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its wide range of biological activities, which makes it a versatile compound for various applications. However, one of the limitations of using ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate. One potential direction is the development of ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate-based drugs for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another potential direction is the study of the mechanism of action of ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate, which could provide insight into its potential applications in various fields. Additionally, the synthesis method of ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate could be further optimized to increase the yield of the compound and make it more accessible for research purposes.
Conclusion
In conclusion, ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is a promising compound that has a wide range of biological activities and potential applications in various fields. Its synthesis method has been extensively studied, and its mechanism of action is still being investigated. ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for its research. Further studies on ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate could lead to the development of new drugs and diagnostic agents for various diseases.

Synthesis Methods

Ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-bromobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate. The synthesis method of ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied, and it has been reported that the yield of ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can be increased by optimizing the reaction conditions.

Scientific Research Applications

Ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been found to have various scientific research applications. One of the most significant applications of ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is in the field of medicine, where it has been shown to have potential anticancer, antifungal, and antibacterial properties. ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has also been studied for its potential use as a diagnostic agent for various diseases.

properties

IUPAC Name

ethyl 2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c1-3-20-13(19)12-9(2)17-14(21-12)18-16-8-10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFAULJRDQMOLP-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NN=CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate

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